molecular formula C20H17F3N2O4S2 B2537180 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896679-19-9

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2537180
CAS RN: 896679-19-9
M. Wt: 470.48
InChI Key: QAJSCHRUFKSMAI-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a class of heterocyclic compounds that exhibit a wide range of biological activities . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .


Synthesis Analysis

The synthesis of such compounds often involves the use of substituted thiazoles. The substituents on the thiazole ring can greatly affect the biological outcomes . The synthesis process often involves complex chemical reactions and the use of various reagents .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The molecular structure of this compound would be influenced by the trifluoromethyl group on the phenyl ring and the dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the thiazole core and the various substituents. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of this specific compound would be influenced by its particular substituents.

Scientific Research Applications

1. Antimicrobial and Antiproliferative Properties

A study by (Irshad et al., 2018) focused on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives. The research revealed that these compounds demonstrate moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) and good activity against lipoxygenase enzyme. They also showed promising antimicrobial and hemolytic activities.

2. Enzyme Inhibitory Potential

Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. Their research indicated significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

3. Potential in Treating Glaucoma

Graham et al. (1989) synthesized derivatives of benzo[b]thiophene-2-sulfonamide, finding some to be potent ocular hypotensive agents, suggesting their utility in glaucoma treatment (Graham et al., 1989).

4. Reactivity Investigation for Antimalarial and COVID-19 Drugs

Fahim and Ismael (2021) conducted a reactivity investigation of sulfonamides for potential antimalarial activity. They also explored these compounds for treating COVID-19, demonstrating their multifaceted pharmaceutical applications (Fahim & Ismael, 2021).

Safety and Hazards

As with any chemical compound, handling this compound requires appropriate safety measures. Immediate medical attention is required in case of contact with eyes or skin .

Future Directions

Thiazoles and their derivatives have been the subject of extensive research due to their diverse biological activities. Future research may focus on exploring new synthetic routes, investigating their mechanisms of action in more detail, and evaluating their therapeutic potential in various disease contexts .

properties

IUPAC Name

N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S2/c21-20(22,23)14-3-1-13(2-4-14)19-25-15(12-30-19)7-8-24-31(26,27)16-5-6-17-18(11-16)29-10-9-28-17/h1-6,11-12,24H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSCHRUFKSMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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